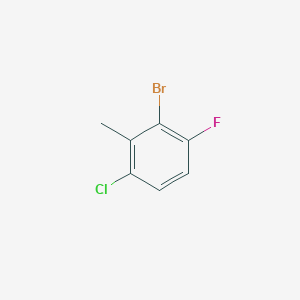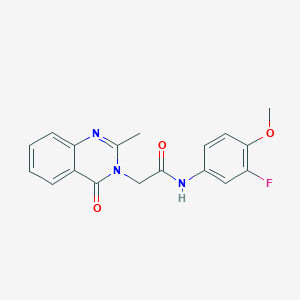![molecular formula C25H33N3O4 B12503385 Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)
Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ブトキシベンザミド)-4-(4-エチルピペラジン-1-イル)安息香酸メチルは、ベンザミド類に属する合成有機化合物です。このクラスの化合物は、その多様な化学的性質と潜在的な生物学的活性のために、さまざまな科学研究に応用されています。
準備方法
合成経路と反応条件
3-(3-ブトキシベンザミド)-4-(4-エチルピペラジン-1-イル)安息香酸メチルの合成は、通常、中間体の形成を含む複数のステップを伴います。一般的な合成経路には、次のようなものがあります。
ベンザミド核の形成: このステップでは、置換安息香酸とアミンを反応させて、ベンザミド核を形成します。
ブトキシ基の導入: ブトキシ基は、適切なブチルハライドを用いたエーテル化反応によって導入することができます。
ピペラジン環の結合: ピペラジン環は、求核置換反応によって結合させることができます。この反応では、ピペラジン誘導体がベンザミド中間体と反応します。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために合成経路を最適化する必要があるでしょう。これには、触媒の使用、制御された反応条件(温度、圧力、pH)、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
3-(3-ブトキシベンザミド)-4-(4-エチルピペラジン-1-イル)安息香酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物やその他の酸化誘導体に酸化される可能性があります。
還元: 還元反応は、還元誘導体の形成につながる可能性があり、官能基が変化する可能性があります。
置換: 求核置換反応または求電子置換反応によって、新しい官能基を導入したり、既存の官能基を置換したりすることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルや酸塩化物などの試薬を置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸やケトンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
工業: 新規材料の開発や、製造プロセスにおける化学中間体として利用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
作用機序
3-(3-ブトキシベンザミド)-4-(4-エチルピペラジン-1-イル)安息香酸メチルの作用機序は、その特定の生物学的標的に依存します。一般的に、このクラスの化合物は、酵素、受容体、またはその他のタンパク質と相互作用して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する分子経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
3-(3-メトキシベンザミド)-4-(4-エチルピペラジン-1-イル)安息香酸メチル: ブトキシ基の代わりにメトキシ基を持つ類似の構造をしています。
3-(3-ブトキシベンザミド)-4-(4-メチルピペラジン-1-イル)安息香酸メチル: エチル基の代わりにメチル基がピペラジン環に結合している類似の構造をしています。
独自性
3-(3-ブトキシベンザミド)-4-(4-エチルピペラジン-1-イル)安息香酸メチルは、官能基の組み合わせが独特であるため、独特な化学的および生物学的特性を有しています。ブトキシ基とエチルピペラジン部位は、その溶解性、反応性、および生物学的標的との相互作用に影響を与え、類似の化合物とは区別されています。
類似化合物との比較
Similar Compounds
METHYL 3-(3-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE: Similar structure with a methoxy group instead of a butoxy group.
METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: Similar structure with a methyl group on the piperazine ring instead of an ethyl group.
Uniqueness
METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The butoxy group and ethylpiperazine moiety may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
特性
分子式 |
C25H33N3O4 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
methyl 3-[(3-butoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C25H33N3O4/c1-4-6-16-32-21-9-7-8-19(17-21)24(29)26-22-18-20(25(30)31-3)10-11-23(22)28-14-12-27(5-2)13-15-28/h7-11,17-18H,4-6,12-16H2,1-3H3,(H,26,29) |
InChIキー |
KLSZZYLOASXLEV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12503304.png)

![Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile](/img/structure/B12503316.png)

![{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile](/img/structure/B12503330.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503351.png)


![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12503370.png)
![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
